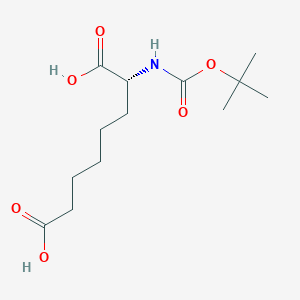

(R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butoxycarbonyl derivatives of amino acids, which would include “®-2-((tert-Butoxycarbonyl)amino)octanedioic acid”, has been studied . The process involves the use of di-tert-butyl pyrocarbonate . The yield of the desired product can be optimized by adjusting the conditions of the reactions .Physical And Chemical Properties Analysis

“®-2-((tert-Butoxycarbonyl)amino)octanedioic acid” is expected to have properties similar to those of “®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate”. The latter is a white to off-white solid that is stable at room temperature . It has a molecular weight of 207.23 .Aplicaciones Científicas De Investigación

Synthesis of Aldehyde Building Blocks : Groth and Meldal (2001) demonstrated the synthesis of aldehyde building blocks, including compounds related to (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, highlighting their potential use in solid-phase synthesis of peptide isosteres (Groth & Meldal, 2001).

Crystal and Molecular Structure Analysis : Cetina et al. (2003) conducted an X-ray analysis of a derivative of (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, providing insights into its molecular structure and conformation (Cetina et al., 2003).

Efficient Synthesis Techniques : Kadyrov and Tok (2021) outlined a two-step synthesis of compounds closely related to (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, starting from amino acids like d-ornithine (Kadyrov & Tok, 2021).

Geometric Changes in Derivatives : Wojewska et al. (2013) investigated the geometric changes around the nitrogen atom in derivatives of aspartic acid, which is structurally related to (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid (Wojewska et al., 2013).

Polymerization of Amino Acid-Based Monomers : Gao, Sanda, and Masuda (2003) explored the synthesis and polymerization of amino acid-derived acetylene monomers, including derivatives of (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, revealing their potential in material science (Gao, Sanda, & Masuda, 2003).

Preparation of Amino Acid Pharmacophores : Kubryk and Hansen (2006) described the synthesis of (R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, a derivative of (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, as a part of the asymmetric hydrogenation of enamines for preparing beta-amino acid pharmacophores (Kubryk & Hansen, 2006).

Selective Deprotection of Boc Groups : Han, Tamaki, and Hruby (2001) explored the selective deprotection of tert-butoxycarbonyl (Boc) groups, which are integral to compounds like (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, highlighting a method relevant to peptide chemistry (Han, Tamaki, & Hruby, 2001).

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVLJRPOVUCTFZ-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512184 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid | |

CAS RN |

75113-71-2 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)